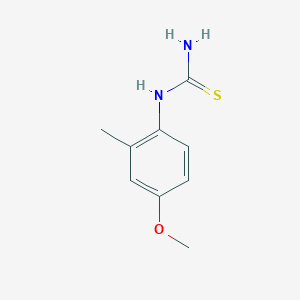
3-(cyclopropylamino)oxetane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring, which is a four-membered cyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a base to deprotonate the carboxylic acid, facilitating the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
3-(cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
科学的研究の応用
3-(cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-oxetanecarboxylic acid: A simpler oxetane derivative with similar structural features.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the oxetane ring.
Oxetane-3-carboxylic acid: Another oxetane derivative with a carboxylic acid group.
Uniqueness
3-(cyclopropylamino)oxetane-3-carboxylic acid is unique due to the combination of the cyclopropylamino group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylamino)oxetane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-oxobutanoate", "Sodium hydride", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with cyclopropylamine in the presence of sodium hydride to form ethyl 3-(cyclopropylamino)butanoate.", "Step 2: Ethyl 3-(cyclopropylamino)butanoate is treated with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 3-(cyclopropylamino)pentanoate.", "Step 3: Ethyl 3-(cyclopropylamino)pentanoate is hydrolyzed with hydrochloric acid to form 3-(cyclopropylamino)pentanoic acid.", "Step 4: 3-(Cyclopropylamino)pentanoic acid is cyclized with sodium bicarbonate in water to form 3-(cyclopropylamino)oxetane-3-carboxylic acid.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product." ] } | |
CAS番号 |
1518958-39-8 |
分子式 |
C7H11NO3 |
分子量 |
157.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



